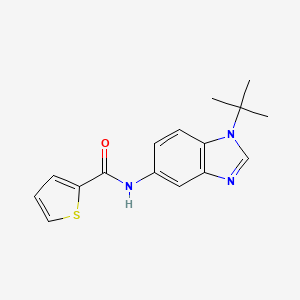

2'-O-Succinyl-AMPc

Vue d'ensemble

Description

Synthesis Analysis

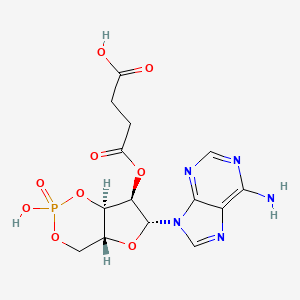

The synthesis of adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate) derivatives, such as 2'-O-succinyl cAMP, involves specific chemical modifications to introduce the succinate group at the 2' position of the ribose moiety. Cailla and Delaage (1972) presented a method for succinylating adenosine 3′,5′-cyclic monophosphate, yielding derivatives including 2′-O-succinyl, 6-N-succinyl, and combined 6-N,2′-O-succinyl forms, purified through chromatography for further applications (Cailla & Delaage, 1972).

Molecular Structure Analysis

The crystal and molecular structure of adenosine 3',5'-cyclic phosphate, a core component of the derivative's structure, was elucidated through single-crystal x-ray diffraction, revealing details about the conformation of the glycosidic bond and the furanose ring's puckering. Such structural insights provide a foundation for understanding the modified compound's behavior (Watenpaugh et al., 1968).

Chemical Reactions and Properties

The chemical reactivity of adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate) involves interactions with various enzymes and biochemical pathways. For instance, the compound's ability to engage with cyclic AMP-dependent protein kinase or its susceptibility to hydrolysis by specific phosphodiesterases can be significantly influenced by the introduction of the succinate group (Hong et al., 1975).

Physical Properties Analysis

The physical properties, such as solubility, crystallinity, and stability, of adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate), can be deduced from its molecular structure and modifications. These properties are crucial for its handling and application in various experimental settings. The crystal structure analysis provides insights into the compound's solid-state characteristics and potential interactions in biological systems (Padmaja et al., 1991).

Chemical Properties Analysis

The chemical properties of adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate) reflect its role and functionality in biochemical processes. Modifications like the succinate addition impact its interaction with cellular enzymes and receptors, altering its biochemical role compared to the unmodified cAMP. The enzymatic activity towards this compound, including its recognition and catalysis by specific enzymes, underscores its biochemical significance and potential therapeutic applications (Drummond & Powell, 1970).

Applications De Recherche Scientifique

Immunologie

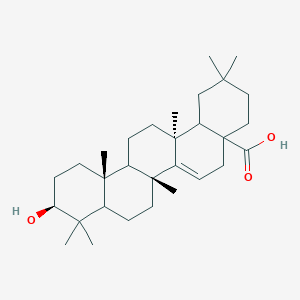

Le 2’-O-Succinyl-AMPc a été utilisé dans le développement d’antisérums et d’anticorps anti-AMPc. Ces anticorps sont essentiels pour étudier le rôle de l’AMPc dans les réponses immunitaires, car l’AMPc est un messager secondaire clé dans les cellules immunitaires {svg_1}. La capacité du composé à générer des réponses immunitaires spécifiques le rend précieux pour la recherche sur les maladies auto-immunes et le développement de vaccins.

Biochimie

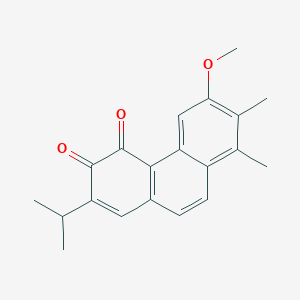

En biochimie, le 2’-O-Succinyl-AMPc est utilisé pour étudier les voies de signalisation de l’AMPc. Il sert d’outil pour comprendre comment l’AMPc influence divers processus biochimiques, y compris la régulation des enzymes et les voies métaboliques {svg_2}. Ces recherches ont des implications pour la compréhension des maladies qui impliquent des niveaux d’AMPc dysrégulés, telles que certains cancers et maladies cardiaques.

Biologie moléculaire

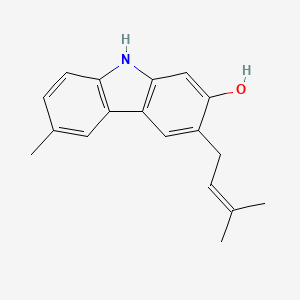

Les biologistes moléculaires utilisent le 2’-O-Succinyl-AMPc pour étudier la régulation de l’expression génique. L’AMPc est un régulateur essentiel de la transcription génique, et en utilisant ce composé, les chercheurs peuvent disséquer les voies par lesquelles l’AMPc exerce ses effets sur le génome {svg_3}.

Pharmacologie

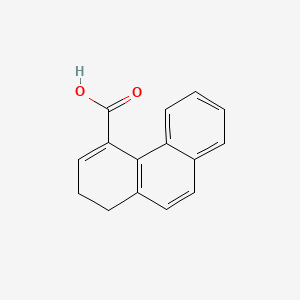

Dans la recherche pharmacologique, le 2’-O-Succinyl-AMPc est essentiel à l’étude des interactions médicamenteuses avec les voies médiées par l’AMPc. Il aide au développement de médicaments qui ciblent ces voies, offrant des traitements potentiels pour des affections telles que la bronchopneumopathie obstructive chronique (BPCO) et d’autres troubles inflammatoires {svg_4}.

Neurosciences

Les neuroscientifiques utilisent le 2’-O-Succinyl-AMPc pour explorer la signalisation neuronale. L’AMPc joue un rôle vital dans le fonctionnement et la plasticité des neurones, et ce composé aide à comprendre comment les voies de signalisation liées à l’AMPc affectent l’apprentissage, la mémoire et les maladies neurodégénératives {svg_5}.

Recherche clinique

En recherche clinique, le 2’-O-Succinyl-AMPc est utilisé comme traceur dans les dosages immuno-enzymatiques pour mesurer les niveaux d’AMPc dans divers échantillons biologiques. Ceci est essentiel pour diagnostiquer les maladies qui se manifestent par des concentrations d’AMPc modifiées {svg_6}.

Thérapeutique anticancéreuse

Le 2’-O-Succinyl-AMPc est étudié pour son utilisation potentielle dans la nanocarrière thérapeutique anticancéreuse. En tant qu’analogue de l’AMPc, il peut être attaché à des nanocarriers qui délivrent des médicaments directement aux tumeurs, minimisant les effets secondaires et améliorant l’efficacité du traitement {svg_7}.

Études métaboliques

Ce composé est également important dans les études sur le métabolisme cellulaire, en particulier pour comprendre comment l’AMPc influence les voies métaboliques pendant l’inflammation, ce qui est un facteur clé dans de nombreuses maladies chroniques {svg_8}.

Mécanisme D'action

Target of Action

The primary target of 2’-O-Succinyl-cAMP is the adenylyl cyclase enzyme . This enzyme plays a crucial role in the production of intracellular second messengers, particularly cyclic adenosine monophosphate (cAMP) .

Mode of Action

2’-O-Succinyl-cAMP interacts with its target, the adenylyl cyclase enzyme, by acting as an agonist . This interaction leads to the production of cAMP, which serves as a second messenger within the cell . The compound’s interaction with its target results in changes in the production of intracellular second messengers .

Biochemical Pathways

The primary biochemical pathway affected by 2’-O-Succinyl-cAMP is the cAMP pathway . This pathway is initiated by the activation of adenylyl cyclase, leading to the production of cAMP . The increase in cAMP activates cAMP-dependent protein kinase A, which phosphorylates specific substrates resulting in a variety of cell type-dependent effects .

Pharmacokinetics

It is known that the compound is used in enzyme immunoassays, where it is linked to horseradish peroxidase . This suggests that the compound may have properties that allow it to be easily detected and measured, which could impact its bioavailability.

Result of Action

The action of 2’-O-Succinyl-cAMP results in a variety of molecular and cellular effects. The production of cAMP leads to the activation of protein kinase A, which can have various effects depending on the cell type . For example, in some cells, increasing cAMP promotes relaxation . Succinylation of proteins contributes to many cellular processes such as proliferation, growth, differentiation, metabolism and even tumorigenesis .

Action Environment

The action of 2’-O-Succinyl-cAMP can be influenced by various environmental factors. For example, the presence of calcium ions (Ca2+) has been reported to be necessary for antigen binding by polyclonal antibodies raised against cyclic AMP (cAMP) by the immunization of animals with a 2’-O-succinyl cAMP/bovine albumin conjugate . This suggests that the action, efficacy, and stability of 2’-O-Succinyl-cAMP could be influenced by the presence of certain ions in the environment .

Safety and Hazards

Propriétés

IUPAC Name |

4-[[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N5O9P/c15-12-9-13(17-4-16-12)19(5-18-9)14-11(27-8(22)2-1-7(20)21)10-6(26-14)3-25-29(23,24)28-10/h4-6,10-11,14H,1-3H2,(H,20,21)(H,23,24)(H2,15,16,17)/t6-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPSLGPIZRJDAN-UISLRAPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N5O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958128 | |

| Record name | 4-{[6-(6-Amino-9H-purin-9-yl)-2-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36940-87-1 | |

| Record name | Adenosine, cyclic 3′,5′-(hydrogen phosphate) 2′-(hydrogen butanedioate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36940-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinyladenosine 3',5'-cyclic monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036940871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[6-(6-Amino-9H-purin-9-yl)-2-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2'-O-Succinyl-cAMP facilitate the measurement of cAMP in biological samples?

A1: 2'-O-Succinyl-cAMP is a key component in enzyme immunoassays designed to quantify cAMP levels. The molecule acts as a tracer, meaning it's chemically modified to enable detection. In this case, 2'-O-Succinyl-cAMP is covalently linked to the enzyme acetylcholinesterase. This conjugate competes with free cAMP in the sample for binding to anti-cAMP antibodies immobilized on a surface []. The amount of enzyme-linked 2'-O-Succinyl-cAMP bound to the antibodies is inversely proportional to the concentration of free cAMP in the sample. By measuring the enzymatic activity of the bound conjugate, researchers can indirectly determine the original cAMP concentration in the sample.

Q2: Why is calcium important when using antibodies raised against 2'-O-Succinyl-cAMP conjugates?

A2: Research suggests that some polyclonal antibodies raised against 2'-O-Succinyl-cAMP coupled to carrier proteins, like bovine albumin, exhibit calcium-dependent antigen binding []. This means the presence of calcium ions (Ca²⁺) is crucial for the antibody to effectively recognize and bind to the 2'-O-Succinyl-cAMP conjugate. The exact mechanism is not fully understood, but it's proposed that calcium ions might interact with both the antibody and the 2'-O-Succinyl-cAMP, forming a stable complex that facilitates binding. This calcium dependence highlights the importance of carefully controlling calcium concentrations in assay conditions when using such antibodies for accurate and reliable cAMP measurements.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanesulfonic acid,3,2-oxaphosphorin-4-yl]thio]-, P-oxide, compd. with cyclohexamine (1:1)](/img/structure/B1200153.png)

![2-[5-[(4-Bromophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1200155.png)

![Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene-](/img/structure/B1200164.png)

![[(2R)-3-[[(2R)-1-[[(2S,5S,8S,11R,12S,15S,18S,21R)-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate](/img/structure/B1200165.png)

![methyl (2S)-2-[[[(2R,5S)-5-(4-amino-2-oxo-pyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1200168.png)

![3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1200176.png)